6-Ethynylquinoxaline
Overview
Description
6-Ethynylquinoxaline is a heterocyclic compound with the molecular formula C10H6N2. It consists of a quinoxaline core with an ethynyl group attached at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylquinoxaline typically involves the condensation of o-phenylenediamine with ethynyl-substituted dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with ethynylglyoxal under acidic conditions. This reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield. The choice of solvents and reaction conditions is critical to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Ethynylquinoxaline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethynyl group into an ethyl group, altering the compound’s properties.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2-carboxylic acid, while reduction can produce 6-ethylquinoxaline .
Scientific Research Applications
6-Ethynylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and materials with unique electronic properties.
Biology: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: Research has explored its potential as an anticancer agent and its role in developing new pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 6-Ethynylquinoxaline involves its interaction with specific molecular targets. In medicinal chemistry, it has been studied for its ability to inhibit certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to therapeutic effects. The ethynyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the ethynyl group, with broad applications in medicinal chemistry.
2-Acetylquinoxaline: A derivative with an acetyl group at the 2nd position, used in various chemical syntheses.
4-Ethynylpyridine: A structurally similar compound with an ethynyl group attached to a pyridine ring
Uniqueness: 6-Ethynylquinoxaline is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and studying biological systems .
Properties
IUPAC Name |
6-ethynylquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYDWUWZZBZOCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=NC=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594467 | |
Record name | 6-Ethynylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442517-33-1 | |
Record name | 6-Ethynylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Ethynylquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to distinguish between the isomers of phenylquinoxalines, such as those containing the 6-ethynylquinoxaline moiety?
A1: The paper highlights that the presence of isomers in polyphenylquinoxalines affects their properties, particularly their crystallinity. [] Isomers, despite having the same molecular formula, can exhibit different physical and chemical properties due to variations in their three-dimensional structures. In the context of polymers like polyphenylquinoxalines, isomerism can influence chain packing, flexibility, and ultimately, the polymer's thermal and mechanical properties. Understanding the specific isomeric structure within these polymers is crucial for tailoring their properties for various applications.
Q2: How does the use of 13C NMR spectroscopy contribute to understanding the structure of this compound derivatives?
A2: The researchers utilized 13C NMR, specifically with isotopic enrichment using 13C-labeled starting materials, to unambiguously assign the structures of the synthesized isomers. [] 13C NMR provides information about the carbon backbone of a molecule. By analyzing the chemical shifts and coupling patterns observed in the 13C NMR spectra, researchers could differentiate between the carbon atoms in the 2- and 3- positions of the quinoxaline ring, thus definitively identifying each isomer.
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